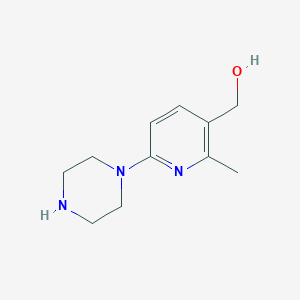
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-chloropyridine with piperazine under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol.
Substitution: Formation of various N-alkylated derivatives of the piperazine moiety.
科学的研究の応用
Chemistry
In chemistry, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antimicrobial and antipsychotic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for large-scale production .
作用機序
The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antimicrobial activities .
類似化合物との比較
Similar Compounds
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid
- (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol
- N-alkylated derivatives of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
Uniqueness
This compound is unique due to its combination of a pyridine ring, piperazine moiety, and methanol group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds .
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-15)2-3-11(13-9)14-6-4-12-5-7-14/h2-3,12,15H,4-8H2,1H3 |
InChIキー |
OYAYDPUMLGLVPC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11808312.png)




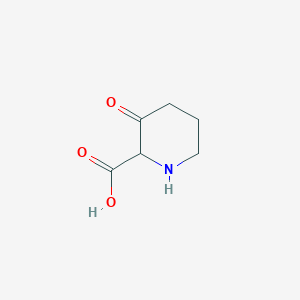
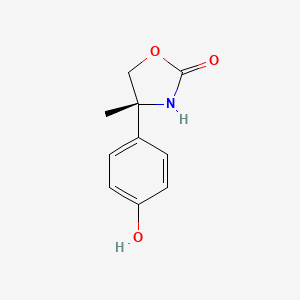
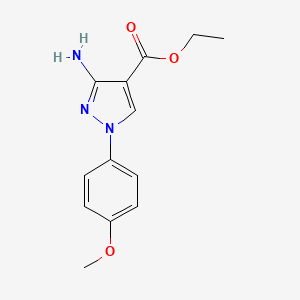

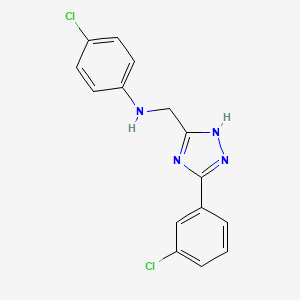
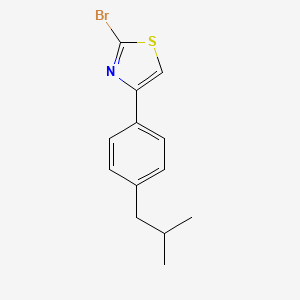
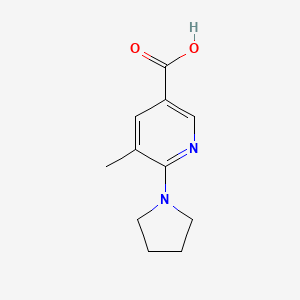
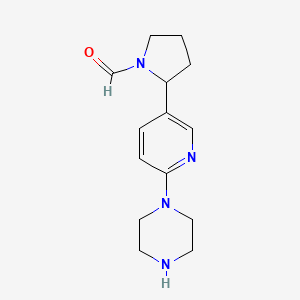
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
